molecular formula C30H50N2O4S B613661 Boc-Pen(pMeBzl)-OH.DCHA CAS No. 198474-61-2

Boc-Pen(pMeBzl)-OH.DCHA

Cat. No.: B613661
CAS No.: 198474-61-2
M. Wt: 353,48*181,32 g/mole
InChI Key: XIWRVVSYJKYAIZ-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine, commonly referred to as Boc-Pen(pMeBzl)-OH.DCHA, is a derivative of penicillamine. It is a protected amino acid used in peptide synthesis. The compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine involves multiple steps. The primary route includes the protection of the amino group of penicillamine with a tert-butyloxycarbonyl group. This is followed by the protection of the thiol group with a 4-methylbenzyl group. The final product is obtained by coupling the protected penicillamine with dicyclohexylamine.

Industrial Production Methods

In industrial settings, the production of N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The Boc and 4-methylbenzyl protecting groups can be removed under acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenolysis for 4-methylbenzyl group removal.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Free thiol groups.

    Substitution: Deprotected penicillamine.

Scientific Research Applications

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the 4-methylbenzyl group protects the thiol group. These protecting groups can be selectively removed to allow for the formation of peptide bonds.

Comparison with Similar Compounds

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine is unique due to its dual protection of both the amino and thiol groups. Similar compounds include:

    N-tert-Butyloxycarbonyl-S-(trityl)-D-penicillamine: Uses a trityl group for thiol protection.

    N-tert-Butyloxycarbonyl-S-(2,4-dinitrophenyl)-D-penicillamine: Uses a 2,4-dinitrophenyl group for thiol protection.

These compounds differ in the protecting groups used, which can affect their reactivity and suitability for specific applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRVVSYJKYAIZ-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673982
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198474-61-2
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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